molecular formula C12H14ClN3OS B1362110 5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 491647-37-1

5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1362110
M. Wt: 283.78 g/mol
InChI Key: YQKZBPYMQSOTAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . It also has a thiol group (-SH), an ethyl group (-CH2CH3), and a chloro-methylphenoxy group attached to it .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. Without specific information on this compound, it’s difficult to predict its reactivity .

Scientific Research Applications

Microwave Assisted Synthesis

A study by Raval, Patel, Patel, and Desai (2010) discusses the microwave-assisted synthesis of 1,2,4-triazole derivatives, including compounds structurally similar to 5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol. This method offers a rapid and convenient way to synthesize these compounds, which could be beneficial for various scientific applications (Raval et al., 2010).

Cancer Research

Karayel (2021) conducted a study on benzimidazole derivatives bearing 1,2,4-triazole, analyzing their anti-cancer properties. The study provides insights into the potential use of such compounds, including those similar to 5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol, in cancer research (Karayel, 2021).

Urease and Anti-proliferative Activity

Ali et al. (2022) synthesized a range of 1,2,4-triazole derivatives and evaluated them for urease inhibition and anti-proliferative activities. The structural similarity of these compounds to 5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol suggests its potential in similar biological activities (Ali et al., 2022).

DNA Methylation Inhibition

Hovsepyan et al. (2018) synthesized 4-substituted 4H-1,2,4-triazole-3-thiol derivatives, focusing on their anti-tumor activity and effects on tumor DNA methylation levels. This research indicates the possible use of 5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol in DNA methylation studies and anti-tumor research (Hovsepyan et al., 2018).

Antimicrobial Activity

D'Souza et al. (2020) synthesized quinoline incorporated triazole derivatives and evaluated their antimicrobial activities. Given the structural similarity, 5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol could potentially exhibit similar antimicrobial properties (D'Souza et al., 2020).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. Without specific information on this compound, it’s difficult to provide details on its safety and hazards .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has interesting biological activity, it could be studied further for potential use in medicine or agriculture .

properties

IUPAC Name

3-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3OS/c1-3-16-11(14-15-12(16)18)7-17-9-4-5-10(13)8(2)6-9/h4-6H,3,7H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKZBPYMQSOTAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)COC2=CC(=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357693
Record name 5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

CAS RN

491647-37-1
Record name 5-[(4-Chloro-3-methylphenoxy)methyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=491647-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.